1,2,3,4-Naphthalenetetrone

Description

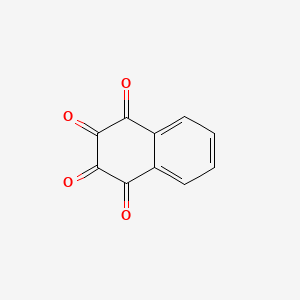

1,2,3,4-Naphthalenetetrone (CAS: 30266-58-1) is a fully oxidized naphthalene derivative with four ketone groups at positions 1, 2, 3, and 2. Its molecular formula is C₁₀H₄O₄ (anhydrous) or C₁₀H₈O₆ as a dihydrate . The compound exhibits a planar aromatic structure with extended conjugation, making it relevant in spin-state studies and materials chemistry . Synthetically, it is produced via oxidation of β-tetralone or 1,4-naphthoquinone, though yields are low (~5–7%) .

Properties

IUPAC Name |

naphthalene-1,2,3,4-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVGIXIRNANSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184354 | |

| Record name | Oxoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30266-58-1 | |

| Record name | 1,2,3,4-Naphthalenetetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30266-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030266581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRAOXOTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9FIQ15Q9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

1,2,3,4-Naphthalenetetrone can be synthesized through various synthetic routes. One common method involves the oxidation of naphthalene derivatives. The reaction conditions typically include the use of strong oxidizing agents such as nitric acid or chlorine . The industrial production of this compound often involves the catalytic hydrogenation of naphthalene, followed by oxidation to introduce the oxo groups at the desired positions .

Chemical Reactions Analysis

1,2,3,4-Naphthalenetetrone undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various quinone derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming tetrahydroxy derivatives.

Substitution: The oxo groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include nitric acid, chlorine, and various reducing agents. The major products formed from these reactions include tetrahydroxy derivatives and other quinone compounds .

Scientific Research Applications

1,2,3,4-Naphthalenetetrone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Its role as a geroprotector highlights its potential in anti-aging research and therapies.

Mechanism of Action

The mechanism of action of 1,2,3,4-Naphthalenetetrone involves its ability to interfere with lipid synthesis in bacteria, thereby inhibiting their growth . The compound also inhibits the activity of enzymes involved in the synthesis of essential bacterial components, leading to antimicrobial effects . Additionally, its role as a geroprotector suggests that it may interact with molecular pathways involved in aging and cellular senescence .

Comparison with Similar Compounds

1,4,5,8-Naphthalenetetrone

- Structure and Synthesis: This isomer has ketone groups at positions 1, 4, 5, and 6. It is formed during hydrogen peroxide bleaching of 5,8-dihydroxy-[1,4]-naphthoquinone (DHNQ) in alkaline conditions, a key process in cellulose pulp bleaching .

- Applications : Acts as a chromophore intermediate in industrial bleaching, contributing to cellulose discoloration .

- Stability : Degrades into C1–C4 carboxylic acids, unlike 1,2,3,4-naphthalenetetrone, which shows long-lived spin states in quantum coherence studies .

5,7,12,14-Pentacenetetrone

- Structure : A larger polycyclic system (C₂₂H₁₀O₄) with four ketone groups on a pentacene backbone .

- Electronic Properties: Extended conjugation leads to distinct optical and electronic behaviors compared to naphthalene-based tetrones. For example, its absorption maxima and redox potentials differ significantly due to increased aromaticity .

2,5-Dihydroxy-[1,4]-benzoquinone (DHBQ)

- Structure: A simpler benzoquinone derivative with two hydroxyl and two ketone groups.

- Reactivity: Known to degrade under H₂O₂ bleaching, forming intermediates like 1,4,5,8-naphthalenetetrone . Unlike this compound, DHBQ’s smaller size limits its application in spin-state research but enhances solubility in aqueous systems .

Key Comparative Data

Electronic and Spectral Comparisons

- This compound : Computational studies (B3LYP/EPR-II) reveal distinct NMR scalar coupling parameters (e.g., J = 2–8 Hz for adjacent protons) and anisotropic electron distribution, critical for spin relaxation dynamics .

- 1,4,5,8-Naphthalenetetrone: UV/vis spectra show strong absorption in the 300–400 nm range due to quinoid chromophores, overlapping with cellulose chromophores .

- 5,7,12,14-Pentacenetetrone : Exhibits redshifted absorption maxima (~500–600 nm) compared to naphthalenetetrones, suitable for optoelectronic applications .

Industrial and Research Relevance

- This compound: Discontinued as a commercial building block (CymitQuimica) but remains valuable in quantum coherence research for its six non-trivial long-lived spin states .

- 1,4,5,8-Naphthalenetetrone : A problematic chromophore in pulp bleaching, requiring further degradation to prevent cellulose discoloration .

- DHBQ and Pentacenetetrones : Highlight the trade-off between molecular complexity and functionality—simpler structures for industrial processes vs. complex systems for advanced materials .

Biological Activity

1,2,3,4-Naphthalenetetrone is a polycyclic aromatic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, particularly its antiviral properties, enzyme inhibition capabilities, and potential therapeutic applications.

Antiviral Activity

One of the most significant findings regarding this compound is its antiviral properties. Research has shown that this compound exhibits selective inhibition of viral ribonucleotide reductase (RR), an enzyme crucial for viral DNA synthesis.

- Mechanism of Action : The compound selectively inhibits herpes simplex virus type 1 (HSV-1) ribonucleotide reductase without affecting the cellular ribonucleotide reductase necessary for normal cell replication. This selectivity is critical for minimizing cytotoxic effects on host cells while effectively targeting viral replication mechanisms .

- Inhibitory Concentration : In experimental assays, the compound demonstrated an IC50 value of approximately 31 µM against HSV-1 ribonucleotide reductase, indicating a potent antiviral effect .

Enzyme Inhibition

Beyond its antiviral activity, this compound has been found to inhibit various enzymes involved in lipid synthesis and metabolic pathways:

- Lipid Metabolism : Studies indicate that naphthalenetetrone derivatives can inhibit key enzymes in lipid biosynthesis pathways. This inhibition can potentially lead to therapeutic applications in conditions characterized by dysregulated lipid metabolism.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound across different biological systems:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.